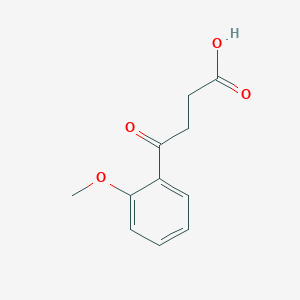

4-(2-メトキシフェニル)-4-オキソ酪酸

概要

説明

4-(2-Methoxyphenyl)-4-oxobutyric acid, also known as 4-Methoxy-4-oxobutanoic acid, is an important organic compound with a wide range of applications in research and industry. It is a versatile chemical that can be used in a variety of ways, from synthesis and biochemistry to pharmaceuticals and drug development. 4-Methoxy-4-oxobutanoic acid has been used in a variety of laboratory experiments, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.

科学的研究の応用

医薬品中間体の合成

4-(2-メトキシフェニル)-4-オキソ酪酸: は、様々な医薬品化合物の合成において重要な中間体として機能します。その構造は、潜在的な治療効果を持つ薬物の開発につながる可能性のある改変に適しています。 例えば、抗マラリア活性とHIV-1プロテアーゼ阻害活性を有する化合物の合成に使用できます .

有機合成研究

有機化学では、この化合物は環化反応の研究に使用されています。 グリシン由来のエナミノアミドの環化様式を探求する実験において前駆体として機能し、これは生物活性のあるピロリン-4-オンの合成にとって重要です .

DNA結合研究

この化合物は、物理化学的特性評価とDNA結合研究に使用されてきました。それは、DNAに結合できるリガンドの合成の基礎を形成し、これは小さな分子と遺伝物質との相互作用を理解する上で重要です。 これは、新しい薬物や治療薬の開発に影響を与えます .

作用機序

Target of Action

The primary target of 4-(2-Methoxyphenyl)-4-oxobutyric acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is found in Pseudomonas putida, a bacterium known for its metabolic versatility .

Mode of Action

It’s known that the compound interacts with its target enzyme to induce a biochemical reaction

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which can be converted into a broad range of functional groups .

Result of Action

It’s known that organoboron compounds, such as this one, have been evaluated against different cell lines and have shown potential in repressing tumor growth .

Action Environment

The action, efficacy, and stability of 4-(2-Methoxyphenyl)-4-oxobutyric acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, requires exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

将来の方向性

The future directions for research on “4-(2-Methoxyphenyl)-4-oxobutyric acid” would depend on its biological activity and potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in preclinical and clinical trials .

特性

IUPAC Name |

4-(2-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBALGUDKXXOXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601711 | |

| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103987-16-2 | |

| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

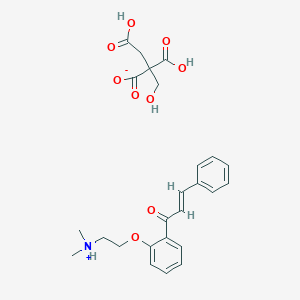

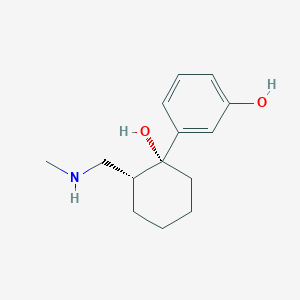

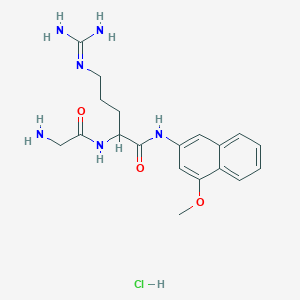

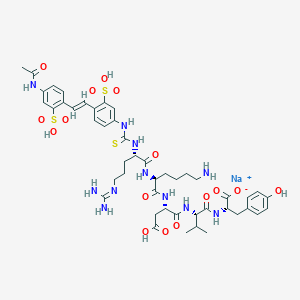

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)